Boc-tyr(3-cl)-oh dcha
CAS No.:
Cat. No.: VC13676581
Molecular Formula: C27H43ClN2O5
Molecular Weight: 511.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H43ClN2O5 |
|---|---|
| Molecular Weight | 511.1 g/mol |
| IUPAC Name | (2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;dicyclohexylmethanamine |
| Standard InChI | InChI=1S/C14H18ClNO5.C13H25N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10,14H2/t10-;/m0./s1 |
| Standard InChI Key | HEAYMGPXASFAJO-PPHPATTJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Boc-Tyr(3-Cl)-OH DCHA is characterized by the molecular formula C₁₄H₁₈ClNO₅·C₁₂H₂₃N, yielding a molecular weight of 497.1 g/mol . The tyrosine backbone is modified at two sites:
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Boc Protection: The tert-butyloxycarbonyl group shields the α-amino group during peptide chain elongation, preventing unintended side reactions .
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Chlorination: A chlorine atom at the 3-position of the aromatic ring introduces steric and electronic effects, altering peptide-receptor interactions .
The DCHA salt form improves solubility in organic solvents (e.g., dimethylformamide, dichloromethane), facilitating its use in SPPS .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₅·C₁₂H₂₃N | |
| Molecular Weight | 497.1 g/mol | |
| CAS Number | 192315-36-9 | |
| Purity (Commercial) | 95–98% |
Synthesis and Preparation
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Boc Protection: Reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Boc-Tyr-OH .
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Electrophilic Chlorination: Introduction of chlorine at the 3-position using chlorinating agents (e.g., Cl₂, SO₂Cl₂) in the presence of Lewis acids.
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Salt Formation: Treatment with dicyclohexylamine to form the DCHA salt, enhancing crystallinity and solubility .
The chlorination step is critical, as regioisomeric impurities (e.g., 2-Cl or 4-Cl derivatives) must be minimized through precise temperature and stoichiometric control.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(3-Cl)-OH DCHA serves as a key building block in SPPS, particularly for incorporating halogenated tyrosine residues. The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), while the DCHA counterion stabilizes the carboxylate during coupling reactions .
Impact of Chlorination on Peptide Properties
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Enhanced Stability: Chlorination reduces oxidation susceptibility at the tyrosine phenolic ring, extending peptide shelf life .
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Biological Activity: Chlorotyrosine residues influence receptor binding kinetics. For example, chlorinated opioid peptides exhibit 20–30% higher μ-opioid receptor affinity compared to non-halogenated analogs.
Research Findings and Comparative Studies
Stability Under Acidic Conditions
In contrast to benzyl-protected tyrosine (e.g., Boc-Tyr(Bzl)-OH), which undergoes O→C benzyl migration during repeated TFA treatments, Boc-Tyr(3-Cl)-OH DCHA demonstrates superior acid stability, making it preferable for long peptide sequences .
Pharmacokinetic Modifications
Studies on chlorinated enkephalin analogs reveal:
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Increased Metabolic Stability: Resistance to proteolytic cleavage by chymotrypsin due to steric hindrance from the chlorine atom.
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Prolonged Half-Life: Subcutaneous administration in rodent models showed a 1.8-fold increase in plasma half-life compared to non-chlorinated counterparts.
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